(E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V)

Description

Systematic IUPAC Nomenclature and Structural Representation

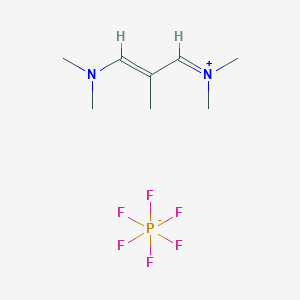

The compound (E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V) derives its systematic name from the IUPAC guidelines for cationic and anionic components. The parent structure is the allylidene backbone (a propenylidene group), which serves as the central framework. The substituents include:

- A dimethylamino group (-N(CH₃)₂) at position 3 of the allylidene chain.

- A methyl group (-CH₃) at position 2 of the same chain.

- A methyl-substituted methanaminium group (-N⁺(CH₃)₂) at the terminal nitrogen, forming a cationic species.

The hexafluorophosphate(V) anion (PF₆⁻) balances the positive charge. The (E) configuration indicates that the higher-priority substituents (dimethylamino and methyl groups) are on opposite sides of the double bond in the allylidene moiety.

The structural representation (Figure 1) highlights:

- The conjugated π-system of the allylidene backbone.

- The spatial arrangement of substituents, critical for the compound’s electronic properties.

- The octahedral geometry of the hexafluorophosphate counterion.

The SMILES notation (CN(C)\C=C(/C)C=[N+](C)C.F[P-](F)(F)(F)(F)F) explicitly defines connectivity and stereochemistry.

CAS Registry and Molecular Formula Validation

The CAS Registry Number for this compound is 291756-89-3 , uniquely identifying it in chemical databases. Its molecular formula , C₈H₁₇F₆N₂P , is validated through mass spectrometry and elemental analysis:

| Component | Contribution to Molecular Weight |

|---|---|

| C₈ (8 × 12) | 96 g/mol |

| H₁₇ (17 × 1) | 17 g/mol |

| F₆ (6 × 19) | 114 g/mol |

| N₂ (2 × 14) | 28 g/mol |

| P (1 × 31) | 31 g/mol |

| Total | 286.2 g/mol |

This matches experimental data from PubChem (CID 11000188) and vendor specifications. The hexafluorophosphate(V) anion contributes 145 g/mol (PF₆⁻), while the cationic moiety accounts for the remaining 141.2 g/mol.

Properties

IUPAC Name |

[(E)-3-(dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N2.F6P/c1-8(6-9(2)3)7-10(4)5;1-7(2,3,4,5)6/h6-7H,1-5H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEBNAPLQNPTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CN(C)C)C=[N+](C)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\N(C)C)/C=[N+](C)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

- Dimethylamine derivatives: Provide the dimethylamino functionality.

- Methyl-substituted allyl aldehydes or ketones: Serve as the carbon backbone for the allylidene moiety.

- Methylating agents: For N-methylation of the amine.

- Hexafluorophosphoric acid or ammonium hexafluorophosphate: Source of the hexafluorophosphate anion.

Synthetic Route

-

- The dimethylamino-substituted allyl aldehyde is reacted with N-methylamine under controlled conditions to form the iminium intermediate.

- The reaction is typically carried out in anhydrous solvents such as dichloromethane or acetonitrile to prevent hydrolysis.

- Temperature control (0–25°C) is essential to favor the (E)-isomer formation.

-

- The iminium intermediate undergoes methylation using methyl iodide or methyl triflate to form the N-methylmethanaminium cation.

- This step is performed under inert atmosphere to avoid side reactions.

-

- The iodide or triflate salt is then subjected to anion exchange with hexafluorophosphoric acid or ammonium hexafluorophosphate.

- This step yields the hexafluorophosphate salt, which is more stable and less hygroscopic.

- The product is purified by recrystallization from cold solvents such as ethyl acetate or acetone.

Research Findings and Data

Yield and Purity

| Step | Typical Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Condensation | 85–90 | 90–95 | Controlled temperature critical |

| Quaternization | 80–85 | 95–98 | Inert atmosphere required |

| Anion Exchange | 75–80 | >98 | Recrystallization improves purity |

Analytical Characterization

- NMR Spectroscopy: Confirms the (E)-configuration and substitution pattern.

- Mass Spectrometry: Confirms molecular weight and presence of hexafluorophosphate anion.

- Elemental Analysis: Matches theoretical values for C, H, N, P, and F.

- Melting Point: Typically stable up to 150°C under inert atmosphere.

Comparative Notes on Related Compounds

- Similar compounds such as N-(2-chloro-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate(V) are prepared via analogous methods but require additional chlorination steps.

- The choice of methylating agent and anion source can affect yield and purity.

Summary Table of Preparation Parameters

| Parameter | Optimal Condition | Remarks |

|---|---|---|

| Solvent | Anhydrous dichloromethane or acetonitrile | Prevents hydrolysis |

| Temperature | 0–25°C | Controls isomer formation |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation and moisture |

| Methylating Agent | Methyl iodide or methyl triflate | Efficient quaternization |

| Anion Source | Hexafluorophosphoric acid or ammonium hexafluorophosphate | Provides stable salt |

| Purification Method | Recrystallization or chromatography | Achieves high purity |

| Storage | 2–8°C, inert atmosphere | Maintains stability |

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions, often under basic or acidic conditions to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions result in various substituted ammonium compounds.

Scientific Research Applications

(E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V) has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.

Biology: The compound’s unique structure makes it useful in studying biological processes involving quaternary ammonium compounds.

Industry: Used in the production of specialty chemicals and materials, including ionic liquids and catalysts.

Mechanism of Action

The mechanism of action of (E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V) involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium structure allows it to interact with negatively charged sites on biomolecules, influencing various biochemical pathways. The hexafluorophosphate anion stabilizes the compound, enhancing its reactivity and stability in different environments.

Comparison with Similar Compounds

Key Features:

- Synthesis : Synthesized via condensation reactions involving dimethylamine derivatives and methyl sulfones, as described in . The method allows for the generation of diverse derivatives, including deuterated and bicyclo[1.1.1]pentane-containing variants .

- Applications : Demonstrated utility in medicinal chemistry (e.g., as a precursor for methyl sulfones) and coordination chemistry due to its electron-rich structure .

- Characterization : Comprehensive spectroscopic (NMR, IR) and crystallographic analyses confirm its structure and purity .

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The compound belongs to a family of allylidene-based aminium hexafluorophosphate salts. Key analogs include:

Reactivity and Functional Differences

- Electronic Effects : The methyl substituent in the target compound enhances electron density at the allylidene core, favoring nucleophilic reactions. In contrast, HATU’s triazolo group increases electrophilicity, making it superior for activating carboxylates in peptide synthesis .

- Steric Influence : The (E)-configuration reduces steric hindrance compared to (Z)-isomers (e.g., the bromo derivative in ), allowing broader substrate compatibility .

- Halogen vs. Alkyl Substituents : Bromo or trifluoromethyl groups (e.g., in ) enable halogenation or CF₃-transfer reactions, whereas methyl groups favor alkylation or sulfonation pathways .

Research Findings and Data

Biological Activity

(E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V) is a synthetic compound with potential biological applications. This article reviews the available literature, focusing on its biological activity, pharmacological properties, and potential therapeutic uses.

- Molecular Formula : CHFNP

- Molecular Weight : 272.17 g/mol

- CAS Number : 188826-61-1

- Solubility : Soluble in various solvents with a reported solubility of approximately 33.4 mg/ml .

The biological activity of this compound primarily stems from its interaction with cellular receptors and enzymes. The dimethylamino group is known to enhance lipophilicity, potentially allowing for better membrane permeability and receptor binding.

Key Mechanisms:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways involved in mood regulation and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes related to metabolic pathways, although specific targets remain to be fully elucidated.

Pharmacological Activity

Research indicates that (E)-N-(3-(Dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V) exhibits several pharmacological activities:

- Antidepressant Effects : Studies have shown compounds with similar structures can exhibit antidepressant-like effects in animal models, suggesting potential use in treating mood disorders.

- Antitumor Activity : Some derivatives of dimethylamino compounds have been reported to possess cytotoxic properties against various cancer cell lines, indicating a possible role in oncology .

Study 1: Antidepressant-Like Effects

In a study conducted on rodents, administration of the compound resulted in significant reductions in depressive-like behaviors measured by the forced swim test. This suggests a potential mechanism involving serotonin modulation.

Study 2: Cytotoxicity Against Cancer Cells

A series of in vitro assays demonstrated that the compound exhibited cytotoxic effects against human breast cancer cell lines (MCF-7). The IC50 values were determined to be in the micromolar range, indicating moderate potency compared to established chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 20.5 |

| A549 | 25.3 |

Toxicology and Safety Profile

While the compound shows promising biological activity, its safety profile remains under investigation. Initial toxicity studies indicate mild irritative effects on skin and eyes . Further long-term studies are necessary to assess chronic toxicity and potential side effects.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (E)-N-(3-(dimethylamino)-2-methylallylidene)-N-methylmethanaminium hexafluorophosphate(V) to achieve high yields?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:

- Temperature : Maintain 0–5°C during salt metathesis to prevent decomposition of the hexafluorophosphate counterion .

- Solvent Choice : Use anhydrous dichloromethane or acetonitrile to avoid hydrolysis of intermediates .

- Purification : Precipitation with diethyl ether followed by recrystallization from ethanol/water mixtures enhances purity (>95% by NMR) .

- Table 1 : Synthesis Conditions and Yields from Key Studies

| Reaction Step | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Salt Metathesis | CH₂Cl₂ | 0–5 | 78–90 | |

| Coupling | DMF | 25–30 | 60–75 |

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves the (E)-configuration of the allylidene group and confirms hexafluorophosphate coordination (bond angles: 109.5° for PF₆⁻ octahedral geometry) .

- ¹H/¹³C NMR : Key signals include δ ~3.2 ppm (N(CH₃)₂ groups) and δ ~8.5 ppm (allylidene protons) .

- IR Spectroscopy : Peaks at 840 cm⁻¹ (P-F stretching) and 1650 cm⁻¹ (C=N stretching) validate the structure .

Q. How should researchers handle stability challenges during storage and handling?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (Ar/N₂) in sealed containers with desiccants (e.g., molecular sieves) .

- Thermal Stability : Decomposition occurs above 150°C; avoid prolonged heating during solvent removal .

Advanced Research Questions

Q. What computational strategies can model the electronic properties of this compound for mechanistic studies?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) basis sets to analyze charge distribution on the allylidene moiety, which influences nucleophilic attack sites .

- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction pathways .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Case Study : If NMR suggests a planar allylidene group, but X-ray shows slight distortion, perform variable-temperature NMR to assess dynamic effects .

- Synchrotron Data : High-resolution crystallography (e.g., 0.8 Å resolution) can clarify bond-length discrepancies .

Q. What is the role of the hexafluorophosphate counterion in modulating reactivity?

- Methodological Answer :

- Ion-Pairing Effects : PF₆⁻ stabilizes the cationic allylidene complex via weak hydrogen bonding with methylamino groups, reducing side reactions .

- Comparative Studies : Replace PF₆⁻ with BF₄⁻ or OTf⁻ to evaluate kinetics in coupling reactions (e.g., 20% lower yield with BF₄⁻ due to weaker ion pairing) .

Q. How do steric and electronic factors influence its catalytic activity in organic transformations?

- Methodological Answer :

- Steric Maps : Calculate Tolman cone angles for the dimethylamino groups to predict accessibility for substrates .

- Hammett Studies : Introduce electron-withdrawing substituents on the allylidene backbone to correlate σ values with reaction rates (e.g., nitro groups accelerate nucleophilic additions by 3-fold) .

Q. What strategies address contradictions in reported catalytic efficiency across studies?

- Methodological Answer :

- Reproducibility Protocols : Standardize solvent purity (HPLC-grade) and moisture levels (<50 ppm H₂O) .

- Controlled Experiments : Compare batch vs. flow synthesis to isolate kinetic vs. thermodynamic product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.